Chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate
Chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate
An In-depth Technical Guide to the Predicted Chemical and Physical Properties of Sodium 2-(4-cyanopyridin-2-yl)acetate
Disclaimer: The following technical guide is a predictive analysis of the chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate. As of the date of this document, this specific compound is not extensively documented in publicly available scientific literature. Therefore, the information presented herein is inferred from the known characteristics of its constituent chemical moieties and closely related analogues. This guide is intended for research and development professionals and should be used as a theoretical framework for further experimental investigation.
Introduction
Sodium 2-(4-cyanopyridin-2-yl)acetate is a heterocyclic organic salt with potential applications in medicinal chemistry and materials science. The cyanopyridine scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have been explored for their therapeutic potential.[1][2] The acetic acid moiety provides a handle for further chemical modifications and can influence the pharmacokinetic properties of a molecule. This guide aims to provide a comprehensive overview of the predicted chemical and physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate, based on a systematic analysis of its structural components and related compounds.
Predicted Chemical Properties
Chemical Structure and Bonding
Sodium 2-(4-cyanopyridin-2-yl)acetate is an ionic compound consisting of a sodium cation (Na⁺) and a 2-(4-cyanopyridin-2-yl)acetate anion. The bonding is characterized by the electrostatic attraction between the positively charged sodium ion and the negatively charged carboxylate group. Within the organic anion, the atoms are connected by covalent bonds.
Caption: Predicted ionic structure of Sodium 2-(4-cyanopyridin-2-yl)acetate.
Reactivity
The reactivity of Sodium 2-(4-cyanopyridin-2-yl)acetate is expected to be dictated by the functional groups present in its anionic component: the carboxylate, the pyridine ring, and the cyano group.
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Carboxylate Group: As a salt of a carboxylic acid, it will participate in reactions typical of carboxylates. In an acidic medium, it will be protonated to form the corresponding carboxylic acid, 2-(4-cyanopyridin-2-yl)acetic acid. The parent acid can undergo esterification with alcohols under acidic conditions.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electron-withdrawing cyano group is expected to further deactivate the ring towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.
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Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate. Catalytic hydrogenation can reduce the cyano group to a primary amine (aminomethyl group).
Predicted Physical Properties
The physical properties of Sodium 2-(4-cyanopyridin-2-yl)acetate are inferred from its ionic nature and from the data of related compounds.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid. | Similar to sodium acetate and other organic salts. "2-(2-Cyanopyridin-4-yl)acetic acid" is a solid.[3] |
| Molecular Formula | C₈H₅N₂NaO₂ | Based on the chemical structure. |
| Molecular Weight | 184.13 g/mol | Calculated from the molecular formula. The parent acid, 2-(4-cyanopyridin-2-yl)acetic acid, would have a molecular weight of 162.15 g/mol .[3][4] |
| Solubility | Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. Sparingly soluble to insoluble in nonpolar organic solvents like hexane and diethyl ether. | The ionic nature and the presence of the sodium cation suggest high aqueous solubility, similar to sodium acetate. The organic anion will contribute to some solubility in polar organic solvents. |
| Melting Point | Expected to be a high-melting solid, likely decomposing at temperatures above 200°C. | As an ionic compound, it is expected to have a high melting point. The melting point of the analogous "2-(2-Cyanopyridin-4-yl)acetic acid" is not readily available, but related cyanopyridine derivatives are solids at room temperature.[3] |
Predicted Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of this compound. The following are predictions for the key spectroscopic signatures of the 2-(4-cyanopyridin-2-yl)acetate anion.
| Spectroscopy | Predicted Spectral Features |
| ¹H NMR | - A singlet for the methylene protons (-CH₂-) is expected, likely in the range of 3.8-4.2 ppm. - Three aromatic protons on the pyridine ring with distinct chemical shifts and coupling patterns, influenced by the positions of the nitrogen, cyano, and acetate substituents. |
| ¹³C NMR | - A peak for the carboxylate carbon (-COO⁻) is expected around 170-180 ppm. - A peak for the cyano carbon (-C≡N) is expected around 115-125 ppm. - A peak for the methylene carbon (-CH₂-) is expected around 40-50 ppm. - Peaks for the carbons of the pyridine ring in the aromatic region (120-160 ppm). |
| FT-IR (cm⁻¹) | - A strong, sharp absorption band for the cyano group (C≡N) stretch around 2220-2240 cm⁻¹. - A strong absorption band for the asymmetric stretching of the carboxylate group (COO⁻) around 1550-1610 cm⁻¹. - A weaker absorption band for the symmetric stretching of the carboxylate group around 1400-1450 cm⁻¹. - C-H stretching and bending vibrations for the aromatic and methylene groups. |
| Mass Spectrometry (ESI-) | The negative ion mode would show a peak for the 2-(4-cyanopyridin-2-yl)acetate anion at an m/z of 161.04. |
Proposed Synthesis Workflow
A plausible synthetic route to Sodium 2-(4-cyanopyridin-2-yl)acetate would involve a two-step process: first, the synthesis of the parent carboxylic acid, followed by its neutralization with a sodium base.
Caption: Proposed two-step synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-(4-cyanopyridin-2-yl)acetic acid
This step is hypothetical and would require experimental optimization. A possible approach could be the reaction of a suitable precursor like 2-chloro-4-cyanopyridine with a two-carbon nucleophile, followed by hydrolysis.
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Reaction Setup: To a solution of 2-chloro-4-cyanopyridine in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the enolate of ethyl acetate (prepared by reacting ethyl acetate with a strong base like lithium diisopropylamide, LDA).
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Reaction Conditions: The reaction would likely be carried out at low temperatures (e.g., -78 °C) to control reactivity.
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Workup and Hydrolysis: After the reaction is complete, the mixture would be quenched with an aqueous acid solution. Subsequent heating of the reaction mixture would hydrolyze the ester to the desired carboxylic acid.
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Purification: The crude 2-(4-cyanopyridin-2-yl)acetic acid would be purified by techniques such as recrystallization or column chromatography.
Step 2: Synthesis of Sodium 2-(4-cyanopyridin-2-yl)acetate
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Dissolution: Dissolve the purified 2-(4-cyanopyridin-2-yl)acetic acid in a suitable solvent, such as ethanol or water.
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Neutralization: Add one molar equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, to the solution. The addition should be done portion-wise to control any effervescence if bicarbonate is used.
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Isolation: The resulting sodium salt can be isolated by removing the solvent under reduced pressure. The solid product should be dried thoroughly to remove any residual solvent and water.
Potential Applications and Research Directions
Given the prevalence of the cyanopyridine motif in pharmacologically active molecules, Sodium 2-(4-cyanopyridin-2-yl)acetate could serve as a valuable intermediate in drug discovery programs.[5] The acetic acid side chain provides a point of attachment for further derivatization, allowing for the synthesis of a library of compounds for biological screening. The sodium salt form generally confers improved aqueous solubility, which is a desirable property for drug candidates.
Future research should focus on the successful synthesis and experimental characterization of this compound. The validation of its chemical and physical properties, as well as the exploration of its biological activities, will be crucial in determining its potential utility.
References
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PubChem. (n.d.). 2-(4-Cyanopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
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NextSDS. (n.d.). 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetic acid. Retrieved March 14, 2026, from [Link]
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NextSDS. (n.d.). 2-CYANO-4-PYRIDINE ACETIC ACID. Retrieved March 14, 2026, from [Link]
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Novelty Journals. (2025, March 5). Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as pote. Retrieved March 14, 2026, from [Link]
- Katritzky, A. R., et al. (2005).
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ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved March 14, 2026, from [Link]
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 75(10), 2493.
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Appchem. (n.d.). 2-(2-Cyanopyridin-4-yl)acetic acid. Retrieved March 14, 2026, from [Link]
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RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved March 14, 2026, from [Link]
- Rajasekaran, A., & Sasikumar, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
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PubChemLite. (n.d.). 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetic acid. Retrieved March 14, 2026, from [Link]
